Sodium 2-amino-4-hydroxy-4-methylpentanoate
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Overview
Description
Sodium 2-amino-4-hydroxy-4-methylpentanoate is a chemical compound with the CAS Number: 1803570-31-1 . It has a molecular weight of 169.16 and its IUPAC name is sodium 2-amino-4-hydroxy-4-methylpentanoate .
Synthesis Analysis
Na-AMP can be synthesized through several methods, including the reaction of L-threonine with sodium hydroxide, the hydrolysis of 2-amino-4-hydroxy-4-methylpentanoic acid, and the hydrolysis of 2-amino-4-methylthreonine.Molecular Structure Analysis
The InChI code for Sodium 2-amino-4-hydroxy-4-methylpentanoate is 1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1 . The molecular formula is C6H12NNaO3 .Scientific Research Applications
1. Enzyme Inhibition and Synthetic Applications
Sodium 2-amino-4-hydroxy-4-methylpentanoate has been used as an intermediate in the synthesis of enzyme inhibitors. For instance, its derivatives were utilized in the preparation of renin inhibitory peptides, highlighting its role in the development of potential therapeutic agents (Thaisrivongs et al., 1987).
2. Volumetric and Conductometric Studies
The compound has been studied for its volumetric and conductometric properties in aqueous solutions, indicating its relevance in understanding the physicochemical interactions in solutions (Yan et al., 2010).
3. Atomic Absorption Spectrometry
In atomic absorption spectrometry, sodium 2-amino-4-hydroxy-4-methylpentanoate has been used for the extraction of lead and cobalt in water samples, showcasing its application in environmental monitoring and analysis (Singh & Sharma, 1987).
4. Stereochemistry in Marine Toxins
This compound's stereochemistry has been studied in the context of marine toxins, providing insights into the structural aspects of biologically active molecules (Giordano et al., 1999).
5. Ionic Liquid Crystals
Its role in the study of thermotropic ionic liquid crystals, particularly in the understanding of molecular arrangements and relaxation mechanisms, has been noted (Pleško et al., 1984).
6. Synthesis of Amino Acid Units
The compound has been utilized in the concise synthesis of amino acid units in natural products, demonstrating its application in synthetic organic chemistry (Sepe et al., 2010).
7. Anticancer Drug Synthesis
It has also been used in the synthesis of Schiff base organotin(IV) complexes, evaluated as potential anticancer drugs (Basu Baul et al., 2009).
8. Synthesis of Antimetabolites
Sodium 2-amino-4-hydroxy-4-methylpentanoate is involved in the synthesis of antimetabolites, highlighting its pharmaceutical relevance (Maehr & Leach, 1978).
9. Fermentation Processes in Pathogenic Bacteria
This compound's derivatives play a role in the fermentation processes of pathogenic bacteria, aiding in understanding microbial metabolism (Kim et al., 2008).
10. Coordination Compounds in Organometallic Chemistry
Its role in the formation of coordination compounds in organometallic chemistry has been explored, contributing to the field of inorganic chemistry (Baul et al., 2017).
Safety and Hazards
properties
IUPAC Name |
sodium;2-amino-4-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYNIXLFWOXXQU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)[O-])N)O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803570-31-1 |
Source
|
Record name | sodium 2-amino-4-hydroxy-4-methylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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